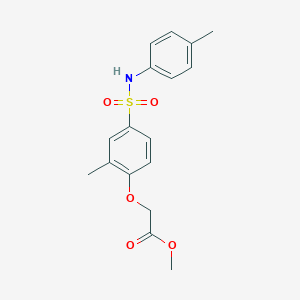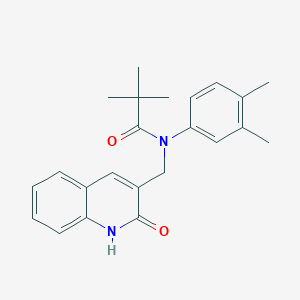
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide, also known as DQP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. In cancer cells, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. In Alzheimer's disease, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied for its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied for its ability to inhibit beta-amyloid aggregation and reduce oxidative stress. In materials science, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to form self-assembled monolayers on gold surfaces, which can be used for the development of biosensors and other analytical tools.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide in lab experiments is its relatively simple synthesis method. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation of using N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is its limited solubility in water, which can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide and its potential side effects.
将来の方向性
There are several future directions for the research of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. In medicinal chemistry, further studies are needed to fully understand the anticancer and Alzheimer's disease treatment potential of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide. In materials science, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be further studied for its ability to form self-assembled monolayers on various surfaces, including silicon and graphene. In analytical chemistry, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide can be further developed as a fluorescent probe for the detection of metal ions. Overall, the research on N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has shown promising results and has the potential for further development in various fields.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide involves the reaction between 3,4-dimethylphenylamine and 2-hydroxy-3-(chloromethyl)quinoline followed by the addition of pivaloyl chloride. The resulting product is then purified through recrystallization. The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide is a relatively simple process and can be performed in a laboratory setting.
科学的研究の応用
N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been investigated for its potential use as an anticancer agent and as a treatment for Alzheimer's disease. In materials science, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been studied for its ability to form self-assembled monolayers on gold surfaces. In analytical chemistry, N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)pivalamide has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-10-11-19(12-16(15)2)25(22(27)23(3,4)5)14-18-13-17-8-6-7-9-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSSUOGKZCSIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

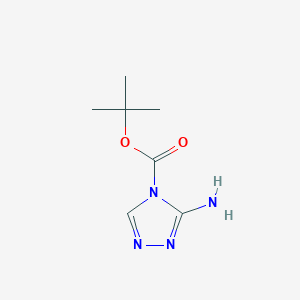
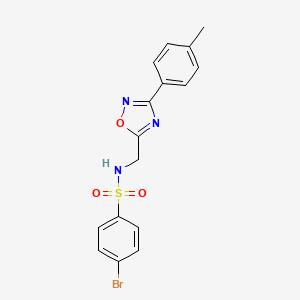
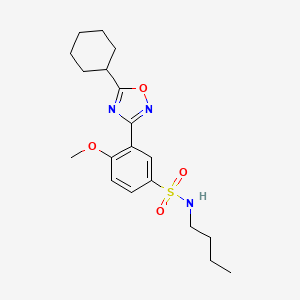
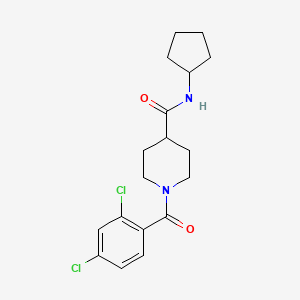
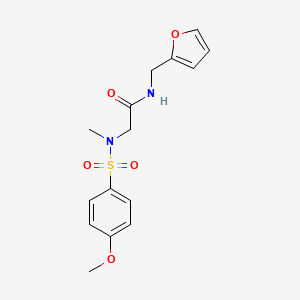
![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)

![ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
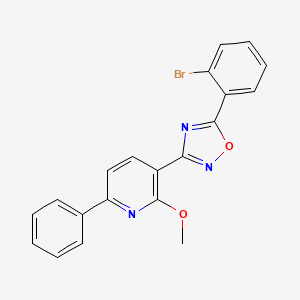
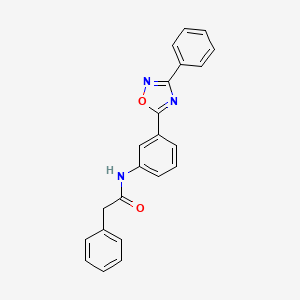
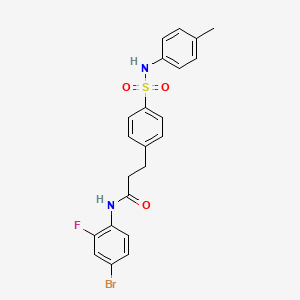
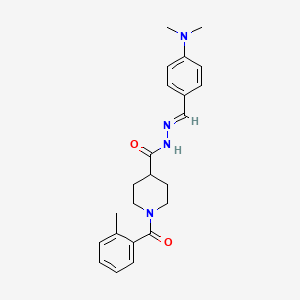
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
